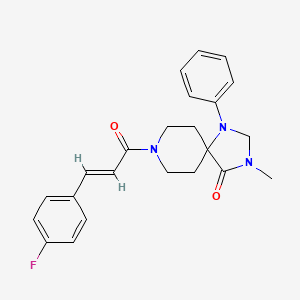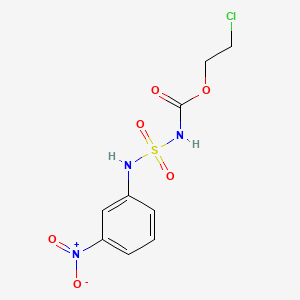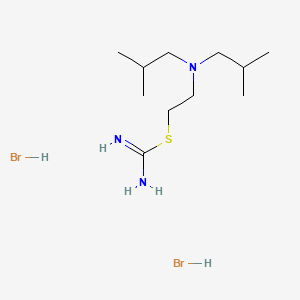
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research applications due to its ability to inhibit nitric oxide synthase (NOS) and its radioprotective activity against x-rays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide typically involves the reaction of 2-(Diisobutylamino)ethylamine with thiourea in the presence of hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and purity of the final product. Quality control measures are implemented to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common due to its stable structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used to study the inhibition of nitric oxide synthase (NOS) and its effects on biological systems.
Medicine: It has potential therapeutic applications due to its radioprotective properties and ability to inhibit NOS.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide involves the inhibition of nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting NOS, the compound can modulate nitric oxide levels and affect various biological pathways .
Comparison with Similar Compounds
Similar Compounds
S-(2-Aminoethyl)isothiouronium bromide hydrobromide: This compound also inhibits NOS and has similar applications in scientific research.
2-(2-Aminoethyl)-2-thiopseudourea dihydrobromide: Another compound with NOS inhibitory properties and radioprotective activity.
Uniqueness
S-(2-(Diisobutylamino)ethyl)pseudothiourea dihydrobromide is unique due to its specific structure, which provides distinct chemical and biological properties. Its ability to inhibit NOS and protect against x-rays makes it valuable in various research and industrial applications .
Properties
CAS No. |
102612-82-8 |
|---|---|
Molecular Formula |
C11H27Br2N3S |
Molecular Weight |
393.23 g/mol |
IUPAC Name |
2-[bis(2-methylpropyl)amino]ethyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C11H25N3S.2BrH/c1-9(2)7-14(8-10(3)4)5-6-15-11(12)13;;/h9-10H,5-8H2,1-4H3,(H3,12,13);2*1H |
InChI Key |
YPHDKLRKLKIJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CCSC(=N)N)CC(C)C.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


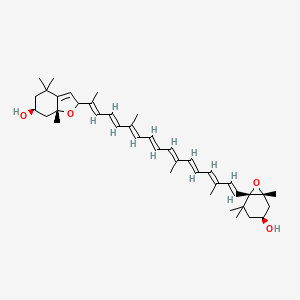
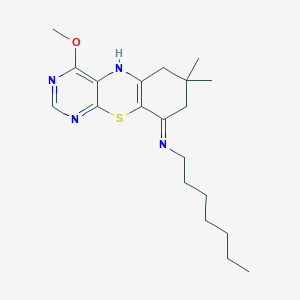
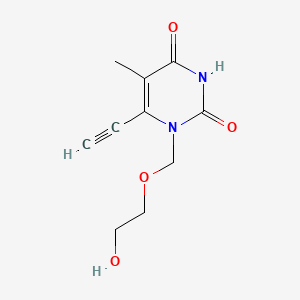


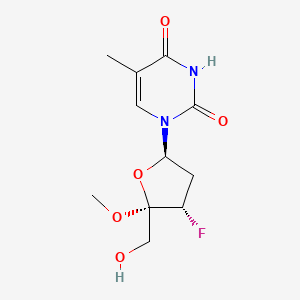
![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)

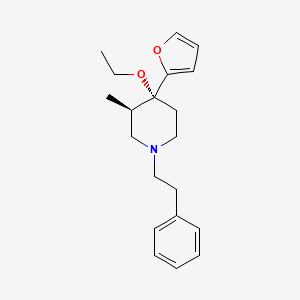
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
